![molecular formula C13H23N3O4S B2500453 4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2310122-78-0](/img/structure/B2500453.png)
4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide, also known as EMD 1214063, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair, and its inhibition has been studied as a potential treatment for cancer and other diseases.
Wirkmechanismus
PARP is an important enzyme involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately result in cell death. 4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 binds to the catalytic domain of PARP, preventing its enzymatic activity and leading to the accumulation of DNA damage.
Biochemical and Physiological Effects:
4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of cancer. It has also been studied for its potential use in other diseases, such as stroke and heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 has shown promising results in preclinical models of cancer, but its efficacy in humans is still being evaluated. Its use in combination with other therapies may also lead to increased toxicity and side effects.
Zukünftige Richtungen
There are several areas of research that could be explored in relation to 4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063. These include the development of more potent PARP inhibitors, the identification of biomarkers that could predict response to PARP inhibition, and the exploration of its potential use in other diseases beyond cancer. Additionally, further studies are needed to evaluate the safety and efficacy of 4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 in humans.
Synthesemethoden
The synthesis of 4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 involves several steps, starting with the reaction of 2-methoxy-4-methylthiobutanal with ethyl acrylate to form a key intermediate. This intermediate is then reacted with piperazine and a series of other reagents to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide 1214063 has been studied extensively in preclinical models of cancer, where its ability to inhibit PARP has been shown to enhance the effectiveness of chemotherapy and radiation therapy. Clinical trials have also been conducted to evaluate its safety and efficacy in cancer patients.
Eigenschaften
IUPAC Name |
4-ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4S/c1-4-15-6-7-16(12(18)11(15)17)13(19)14-9-10(20-2)5-8-21-3/h10H,4-9H2,1-3H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXAESVTAQESEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(CCSC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.